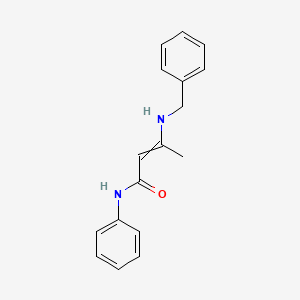![molecular formula C9H15N B14638468 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene CAS No. 52378-81-1](/img/structure/B14638468.png)
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethyl-7-azabicyclo[410]hept-2-ene is an organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene typically involves several steps. One common method includes the catalytic hydrogenation of a precursor compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved in its mechanism of action may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparison with Similar Compounds
3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene can be compared with other similar compounds, such as:
3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene: This compound has a similar bicyclic structure but lacks the nitrogen atom present in this compound.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: This compound contains additional functional groups, such as ketones, which give it different chemical properties.
The uniqueness of 3,5,5-Trimethyl-7-azabicyclo[41
Properties
CAS No. |
52378-81-1 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
3,5,5-trimethyl-7-azabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C9H15N/c1-6-4-7-8(10-7)9(2,3)5-6/h4,7-8,10H,5H2,1-3H3 |
InChI Key |
OYKHNBAXTSVFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(N2)C(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



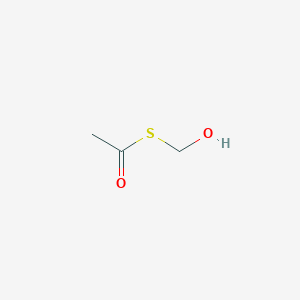

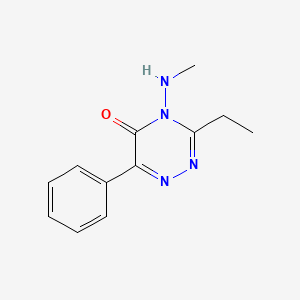
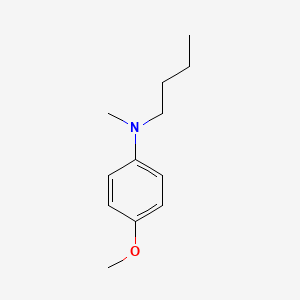
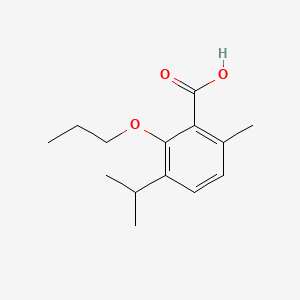
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

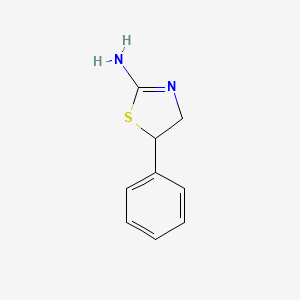
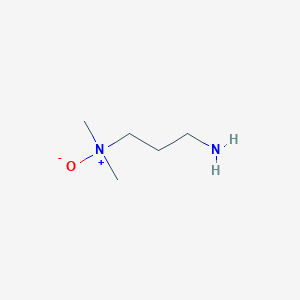
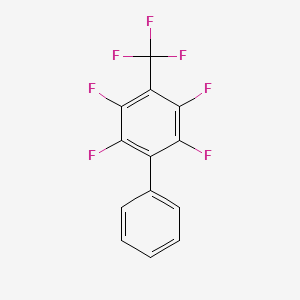
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
